N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a dimethylaminophenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.
Attachment of the Dimethylaminophenyl Group: The dimethylaminophenyl group can be introduced via a Friedel-Crafts alkylation reaction using dimethylaminobenzene and an appropriate alkylating agent.
Formation of the Morpholine Ring: The morpholine ring can be synthesized from diethanolamine and sulfuric acid.
Coupling Reactions: The final compound is formed by coupling the benzodioxole intermediate with the dimethylaminophenyl and morpholine intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular proteins. It is believed to inhibit specific enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The benzodioxole ring is thought to interact with the active site of the enzyme, while the dimethylaminophenyl and morpholine groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(methylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(ethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
Uniqueness
The presence of the dimethylamino group in N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide enhances its solubility and bioavailability compared to similar compounds with monoalkylamino groups. This makes it a more potent candidate for medicinal applications, particularly in cancer therapy.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5/c1-27(2)19-6-4-18(5-7-19)20(28-9-11-31-12-10-28)15-26-24(30)23(29)25-14-17-3-8-21-22(13-17)33-16-32-21/h3-8,13,20H,9-12,14-16H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYYDDYKICHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.